MALT1 Protease Biochemical Inhibition: Target Compound vs. Core Scaffold Baseline
The target compound 951611-75-9 embodies the core N-aryl-piperidine-4-carboxamide pharmacophore from which the Novartis MALT1 inhibitor series was derived. The unsubstituted primary carboxamide at the piperidine 4-position represents the minimal amide terminus used to establish baseline biochemical potency before further elaboration. In the published series, the most advanced compound (Example 14) achieved MALT1 IC50 = 5 nM in a biochemical FRET assay, while initial screening hits bearing this scaffold showed IC50 values in the micromolar range, representing a >200-fold improvement gained through systematic substitution optimization [1]. Although no isolated IC50 value for the exact CAS 951611-75-9 is publicly disclosed, this compound's unadorned carboxamide makes it the appropriate baseline reference standard for quantifying the potency gain attributable to each subsequent substitution.
| Evidence Dimension | MALT1 protease biochemical IC50 |
|---|---|
| Target Compound Data | Not independently reported; serves as core scaffold baseline for series optimization |
| Comparator Or Baseline | Advanced lead Example 14 (N-aryl-piperidine-4-carboxamide derivative): MALT1 IC50 = 5 nM; Initial HTS hit: IC50 ~1-10 µM (estimated >200-fold range) |
| Quantified Difference | >200-fold potency range across series; target compound occupies the baseline position |
| Conditions | Biochemical MALT1 FRET protease assay (recombinant MALT1 paracaspase domain) |
Why This Matters
This compound serves as the essential unsubstituted-carboxamide reference standard against which all potency gains from amide elaboration are calibrated, making it indispensable for SAR validation in MALT1 inhibitor programs.
- [1] Schlapbach A, et al. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorg Med Chem Lett. 2018;28(12):2153-2158. doi:10.1016/j.bmcl.2018.05.017. View Source
